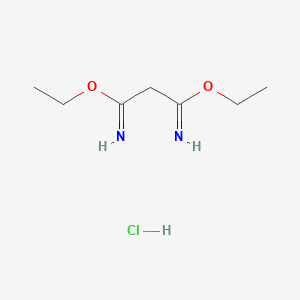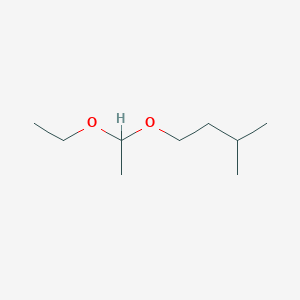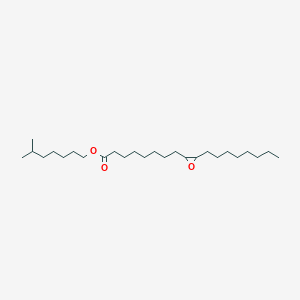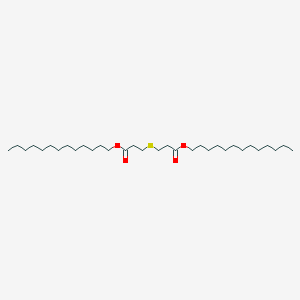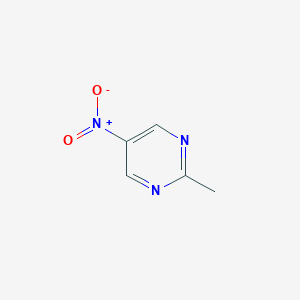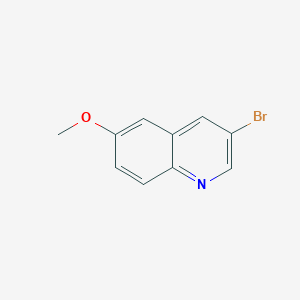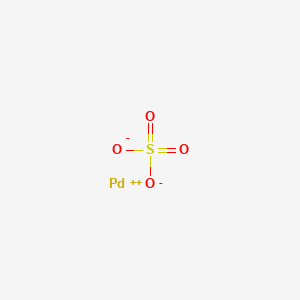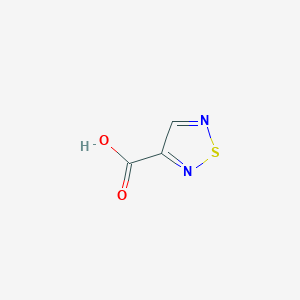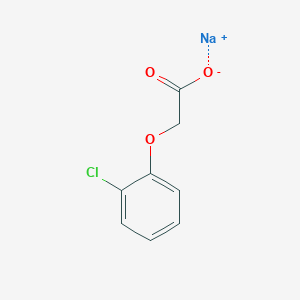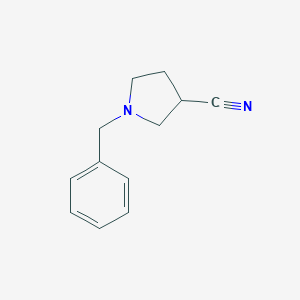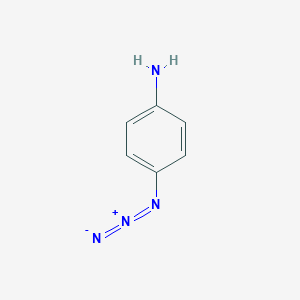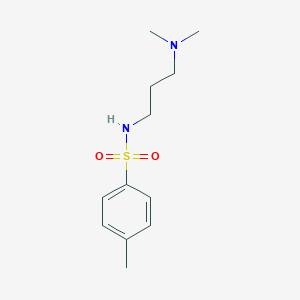
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide
Vue d'ensemble
Description
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DMTS is a sulfonamide derivative that is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it an essential component in many scientific research applications.
Mécanisme D'action
DMTS acts as a nucleophile and reacts with electrophilic compounds. It can also form hydrogen bonds with other molecules, making it an essential component in many chemical reactions. DMTS is also known for its ability to stabilize proteins and peptides, making it an essential component in the synthesis of these compounds.
Effets Biochimiques Et Physiologiques
DMTS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. DMTS has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMTS is an essential component in many scientific research applications due to its unique chemical properties. Its ability to stabilize proteins and peptides makes it an essential component in the synthesis of these compounds. However, DMTS has some limitations, including its toxicity and potential for skin irritation.
Orientations Futures
There are several future directions for research involving DMTS. One area of research is the synthesis of new organic compounds using DMTS as a reagent. Another area of research is the use of DMTS in the synthesis of peptides and proteins. Additionally, there is potential for the use of DMTS in drug discovery, as it has been shown to have anti-inflammatory and analgesic effects. Further research is needed to fully understand the potential applications of DMTS in scientific research.
Applications De Recherche Scientifique
DMTS has been extensively used in scientific research due to its diverse range of applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. DMTS is also used as a reagent in the synthesis of peptides and proteins.
Propriétés
Numéro CAS |
10256-77-6 |
|---|---|
Nom du produit |
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide |
Formule moléculaire |
C12H20N2O2S |
Poids moléculaire |
256.37 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-11-5-7-12(8-6-11)17(15,16)13-9-4-10-14(2)3/h5-8,13H,4,9-10H2,1-3H3 |
Clé InChI |
MFLRGXNDNKRSKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
Autres numéros CAS |
10256-77-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


